molecular formula C14H26N2O5 B11714763 methyl N-(tert-butoxycarbonyl)leucylglycinate CAS No. 27610-07-7

methyl N-(tert-butoxycarbonyl)leucylglycinate

Cat. No.: B11714763
CAS No.: 27610-07-7
M. Wt: 302.37 g/mol
InChI Key: HTIJIMPAAGOOKD-UHFFFAOYSA-N
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Description

Methyl N-(tert-butoxycarbonyl)leucylglycinate is a compound used primarily in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions. The compound’s molecular formula is C12H23NO4, and it has a molecular weight of 245.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(tert-butoxycarbonyl)leucylglycinate typically involves the reaction of leucine with tert-butoxycarbonyl chloride to form N-(tert-butoxycarbonyl)leucine. This intermediate is then reacted with glycine methyl ester to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be carried out using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)leucylglycinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acid esters .

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)leucylglycinate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: In the synthesis of pharmaceutical compounds and as a precursor in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(tert-butoxycarbonyl)leucylglycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the reactions being performed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-(tert-butoxycarbonyl)leucylglycinate include:

Uniqueness

This compound is unique due to its specific combination of leucine and glycine residues, which makes it particularly useful in the synthesis of peptides with specific sequences. The presence of the Boc protecting group also provides stability during chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-9(2)7-10(12(18)15-8-11(17)20-6)16-13(19)21-14(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIJIMPAAGOOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27610-07-7
Record name NSC126138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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